- Cu-Catalyzed aerobic oxidative cleavage of C(sp3)-C(sp3) bond: Synthesis of α-ketoamidesTetrahedron Letters, 2020, 61(47), 152555,
Cas no 1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-)

1228377-92-1 structure
상품 이름:1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-
CAS 번호:1228377-92-1
MF:C16H15NO3
메가와트:269.295204401016
CID:5599977
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- 화학적 및 물리적 성질
이름 및 식별자
-
- 1-(4-Morpholinyl)-2-(2-naphthalenyl)-1,2-ethanedione
- 1-Morpholino-2-(naphthalen-2-yl)ethane-1,2-dione
- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-
-
- 인치: 1S/C16H15NO3/c18-15(16(19)17-7-9-20-10-8-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2
- InChIKey: MROADJBMULNWBV-UHFFFAOYSA-N
- 미소: C1=CC2C=C(C=CC=2C=C1)C(C(=O)N1CCOCC1)=O
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- 합성 방법
합성회로 1
반응 조건
1.1R:O2, C:Cu(OAc)2, S:DMF, 6 h, 80°C
참조
합성회로 2
반응 조건
1.1R:t-BuOK, S:THF, 2 h, reflux; reflux → 0°C
1.2S:THF, 0°C → rt; 3 h, rt
2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm
1.2S:THF, 0°C → rt; 3 h, rt
2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm
참조
- Copper-Catalyzed Synthesis of α-Keto Amides from Sulfoxonium YlidesJournal of Organic Chemistry, 2023, 88(13), 8268-8278,
합성회로 3
반응 조건
1.1R:H2O2, C:KI, C:H2SO4, S:DMF, S:H2O, 3 min, 60°C
1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C
1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C
참조
- A two-step continuous synthesis of α-ketoamides and α-amino ketones from 2° benzylic alcohols using hydrogen peroxide as an economic and benign oxidantRSC Advances, 2016, 6(30), 25167-25172,
합성회로 4
반응 조건
1.1R:t-BuOOH, R:H2O, C:I2, C:C5H5N, 10 h, 80°C
1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt
1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt
참조
- One pot synthesis of α-ketoamides from ethylarenes and amines: a metal free difunctionalization strategyOrganic & Biomolecular Chemistry, 2016, 14(48), 11446-11453,
합성회로 5
반응 조건
1.1R:4-DMAP, R:O2, C:Cu2O, S:Xylene, 24 h, 140°C, 101 kPa
참조
- Copper-catalyzed oxidative amidation of aryl ketone and its derivatives to form α-keto amidesYouji Huaxue, 2015, 35(9), 1917-1922,
합성회로 6
반응 조건
1.1R:I2, R:O2, C:Dioxane, 16 h, 90°C; 90°C → rt
1.2R:Na2S2O3, S:H2O, rt
1.2R:Na2S2O3, S:H2O, rt
참조
- I2-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: facile access to α-ketoamidesRSC Advances, 2016, 6(2), 1503-1507,
합성회로 7
반응 조건
1.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
참조
- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous ActivationsJournal of Organic Chemistry, 2023, 88(4), 2140-2157,
합성회로 8
반응 조건
1.1R:O2, C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, 80°C
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
참조
- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous ActivationsJournal of Organic Chemistry, 2023, 88(4), 2140-2157,
합성회로 9
반응 조건
1.1R:AcOH, R:H2O, C:Cu(OAc)2, S:MeCN, rt
참조
- Cu(OAc)2 and acids promoted oxidative cleavage of α-aminocarbonyl compounds with amines: efficient and selective synthesis of 2-t-amino-2-imino-carbonyl and 2-amino-2-oxocarbonyl compds.Tetrahedron Letters, 2020, 61(22), 151913,
합성회로 10
반응 조건
1.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
참조
- From amides to urea derivatives or carbamates with chemospecific C-C bond cleavage at room temperatureOrganic Chemistry Frontiers, 2022, 9(5), 1354-1363,
합성회로 11
반응 조건
1.1R:4-DMAP, R:O2, C:CuSC.tbd.N, S:PhMe, 10 h, 70°C
참조
- Chemoselective C(α)-C(β) bond cleavage of saturated aryl ketones with amines leading to α-ketoamides: a copper-catalyzed aerobic oxidation process with airOrganic Chemistry Frontiers, 2017, 4(12), 2375-2379,
합성회로 12
반응 조건
1.1R:(PhCO2)2, R:O2, C:Cu(OAc)2, S:DMSO, 15 h, 110°C
참조
- Copper-Catalyzed C-N Bond Formation via Oxidative Cross-Coupling of Amines with α-Aminocarbonyl CompoundsAdvanced Synthesis & Catalysis, 2016, 358(15), 2385-2391,
합성회로 13
반응 조건
1.1R:Cl(O=)CC(=O)Cl, C:DMF, S:CH2Cl2, > 1 h, rt; rt → 0°C
1.2R:Et3N, cooled; 1 h, rt
1.3R:H2O
1.2R:Et3N, cooled; 1 h, rt
1.3R:H2O
참조
- Copper-Catalyzed Synthesis of Azaspirocyclohexadienones from α-Azido-N-arylamides under an Oxygen AtmosphereJournal of the American Chemical Society, 2010, 132(21), 7266-7267,
합성회로 14
반응 조건
1.1R:p-MeC6H4SO2N3, R:MeNH2, S:H2O, S:EtOH, 25 min, rt
2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm
2.2S:MeCN, 3 h, 20-25°C
2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm
2.2S:MeCN, 3 h, 20-25°C
참조
- Copper-Catalyzed Oxidative Amidation for the Synthesis of α-Ketoamides from α-Diazoketones with Amines Using Oxygen as OxidantAsian Journal of Organic Chemistry, 2022, 11(8), e202200264,
합성회로 15
반응 조건
1.1R:K2CO3, R:O2, C:CuBr, C:Me4-piperidoxyl, S:DMSO, 12 h, 70°C
참조
- Copper-TEMPO-catalyzed synthesis of α-ketoamides via tandem sp3C-H aerobic oxidation and amination of phenethyl alcohol derivativesOrganic & Biomolecular Chemistry, 2016, 14(36), 8570-8575,
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Raw materials
- 2-Ethylnaphthalene
- Tempo
- 2'-Acetonaphthone
- 1-naphthalen-2-ylpropan-1-one
- 2-(naphthalen-2-yl)-2-oxoacetic acid
- Trimethylsulfoxonium iodide
- 2-Naphthylacetic acid
- 2-Naphthaleneacetamide, N-2-pyridinyl-
- 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide
- 2-Naphthalene Ethanol
- 2-Naphthalenepropanoicacid, b-oxo-, ethyl ester
- 2-naphthoyl chloride
- N-(3-Methyl-2-pyridinyl)-α-phenylbenzeneacetamide
- 1-(Naphthalen-2-yl)ethanol
- 1,3-di(naphthalen-2-yl)propane-1,3-dione
- 3-(naphthalen-2-yl)propanal
- Ethanone, 1-(2-naphthalenyl)-2-(phenylamino)-
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Preparation Products
- N-(3-Methyl-2-pyridinyl)-α-[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]-2-naphthaleneacetamide (2761761-87-7)
- N-(3-Methyl-2-pyridinyl)-4-morpholinecarboxamide (349119-13-7)
- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- (1228377-92-1)
- Morpholin-4-yl(naphthalen-2-yl)methanone (26162-88-9)
- Naphthalene-2-carbaldehyde (66-99-9)
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- 관련 문헌
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-) 관련 제품
- 35613-31-1(3,4-Dichloro-2-nitrobenzyl chloride)
- 895164-50-8(8-((Trimethylsilyl)ethynyl)quinoline)
- 1792976-73-8(1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-one)
- 1350734-61-0((3R,4R)-3-aminooxan-4-ol)
- 1804408-36-3(Ethyl 4-bromomethyl-2-cyano-3-nitrobenzoate)
- 2451479-57-3(2-Propenamide, 3-(4-fluorophenyl)-N-(2-oxo-2H-1-benzopyran-6-yl)-, (2E)-)
- 931723-41-0(7-(3-fluorophenyl)-3-sulfanylidene-2H,3H,7H,8H-1,2,4triazolo4,3-apyrazin-8-one)
- 361478-83-3(ethyl 2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H-cyclopentabthiophene-3-carboxylate)
- 151360-57-5(Methyl 2-chloro-6-fluorobenzoate)
- 1338692-75-3(3-[1-(2-methylbenzenesulfonyl)piperidin-3-yl]propanoic acid)
추천 공급업체
Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량

Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약
